Topological Amine Architecture Drives DHODH Potency Differentiation: Linear vs. Branched Side Chain Analysis
A direct structural analog, 2-(1-aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one (branched α-methyl), demonstrates an IC50 of 1090 nM against recombinant human DHODH [1]. While no head-to-head DHODH data is publicly available for the linear 2-(2-aminoethyl) target compound, this value provides the most relevant activity baseline for the scaffold. The target compound's linear side chain offers distinct hydrogen-bonding geometry and a primary amine pKa (~10) compared to the sterically hindered, secondary-like amine in the branched analog, a critical differentiator for target binding pocket complementarity.
| Evidence Dimension | Inhibitory Potency (IC50) against recombinant human DHODH |
|---|---|
| Target Compound Data | Quantitative data not publicly available in direct comparative format |
| Comparator Or Baseline | 2-(1-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one: IC50 = 1090 nM |
| Quantified Difference | Not determined; differentiation is based on predicted binding mode divergence due to amine topology |
| Conditions | Recombinant human DHODH assay, 20 min incubation, DCIP dye-based colorimetric analysis |
Why This Matters
For programs targeting DHODH, the amine topology is a key determinant of potency; the linear side chain may access sub-pockets inaccessible to branched analogs, justifying direct evaluation.
- [1] BindingDB. BDBM50020688/CHEMBL3290847: IC50 = 1.09E+3 nM for 2-(1-aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one vs. recombinant human DHODH. Accessed 2026. View Source
